N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a phenyl group at the 2-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further substituted with a 3,4-dichlorophenyl group. This structural arrangement places it within the broader class of thiazole derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCOTMNYGOBBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-phenylthiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dichloroaniline and the carboxylic acid group of 2-phenylthiazole-4-carboxylic acid .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H10Cl2N2OS
- Molecular Weight : 349.24 g/mol
- CAS Number : 303998-43-8
The structural characteristics of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide contribute to its biological activities. The presence of the thiazole ring is particularly significant as it is known for its versatility in medicinal chemistry.
Anticancer Applications
Research has highlighted the potential of this compound as an anticancer agent. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines:
- Mechanism of Action : The compound appears to inhibit cell proliferation through mechanisms that may involve apoptosis induction and interference with cell cycle progression.
Case Studies
- In Vitro Studies : One study reported that derivatives of thiazole compounds exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
- Selectivity : The compound has shown selectivity for cancer cells over normal cells, indicating a favorable therapeutic index, which is crucial for minimizing side effects in patients .
Antibacterial Activity
This compound also demonstrates antibacterial properties. The thiazole moiety is known to enhance the antimicrobial efficacy of compounds.
Research Insights
- Broad-Spectrum Activity : Studies indicate that thiazole derivatives can act against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Other Pharmacological Effects
Beyond anticancer and antibacterial applications, this compound has been investigated for other pharmacological properties:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses, although further research is needed to establish efficacy and mechanisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole carboxamide derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a detailed comparison with key analogues:
Structural and Functional Analogues
Key Research Findings
- Electron-Withdrawing Substituents: The 3,4-dichlorophenyl group in the target compound enhances binding affinity to hydrophobic pockets in enzyme active sites compared to mono-halogenated analogues (e.g., 3-fluorophenyl in FAON) .
- Morpholine vs. Phenyl Substitutions: DAMPTC’s morpholinopropyl chain improves aqueous solubility (>2-fold higher than the reference compound in simulated physiological conditions), which correlates with better bioavailability in preclinical models .
- Thiazole Core Stability: The thiazole ring in the target compound demonstrates greater metabolic stability in hepatic microsomal assays compared to non-cyclic carboxamides like FAON, which undergo rapid hydrolysis .
Mechanistic Insights and Target Interactions
Molecular docking studies suggest that the dichlorophenyl moiety in this compound forms halogen bonds with residues in kinase ATP-binding pockets (e.g., Tyr90 in EGFR), a feature absent in non-halogenated analogues . Additionally, the phenyl group at the 2-position may contribute to π-π stacking interactions with aromatic amino acids, enhancing target engagement.
Biological Activity
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS No. 303998-43-8) is a synthetic compound that belongs to the thiazole derivative class. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12Cl2N2OS. It features a thiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of 3,4-dichloroaniline with 2-phenylthiazole-4-carboxylic acid under specific conditions to form an amide bond.
| Property | Value |
|---|---|
| Molecular Weight | 364.26 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 303998-43-8 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens range from 25 to 100 µg/mL, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases. The compound's mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Anticancer Activity
This compound has shown promising anticancer activity in various cancer cell lines. For example:
- Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HT29).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| PC3 | 8 | Cell cycle arrest at G1 phase |
| HT29 | 12 | Inhibition of angiogenesis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes involved in cell wall synthesis in bacteria, leading to bacterial cell lysis.
- Signal Transduction Interference : In cancer cells, it disrupts signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in cancer cells, promoting cell death .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated an inhibition zone diameter comparable to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent for bacterial infections .
Cancer Research Findings
In a comparative study involving several thiazole derivatives, this compound was found to be one of the most effective compounds against human cancer cell lines. The study highlighted its selectivity towards prostate and breast cancer cells while showing minimal toxicity towards normal cells .
Q & A
Q. Table 1: Example Reaction Yields from Analogous Syntheses
| Precursor | Reagent | Yield (%) | Purity (Melting Point) |
|---|---|---|---|
| Thioether intermediate [1] | HATU + m-CPBA | 68–84 | 145–148°C |
| Cyclization in DMF [3] | Iodine + Et3N | 27–57 | NMR-confirmed |
What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Assign peaks to verify substituent positions. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while thiazole protons resonate near δ 8.1–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C16H11Cl2N2OS).
- Melting Point and TLC: Ensure consistency with literature values (e.g., >98% purity if sharp melting range) .
Q. Table 2: Representative NMR Data for Thiazole Derivatives
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Thiazole C4-H | 8.2 | Singlet | |
| 3,4-Dichlorophenyl C2-H | 7.5 | Doublet |
How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize enzyme inhibition (e.g., kynurenine pathway enzymes) or antimicrobial assays based on structural analogs .
- In Vitro Assays: Use dose-response curves (IC50/EC50) in cell lines or enzyme systems. For example, test neuroprotective effects via neuronal viability assays .
- Positive Controls: Include known inhibitors (e.g., thiazole-based antifungals) to benchmark activity .
How should structure-activity relationship (SAR) studies be structured to explore substituent effects?
Methodological Answer:
- Variable Substituents: Modify the phenyl or dichlorophenyl groups (e.g., electron-withdrawing vs. donating groups) .
- Biological Testing: Compare inhibitory potency across analogs. For example, replacing the 4-fluorophenyl group with a methyl group reduced activity in related compounds by 40% .
- Computational Analysis: Use molecular docking to predict binding interactions with target proteins (e.g., hydrophobic pockets accommodating dichlorophenyl groups) .
How can contradictory bioactivity data between analogs be resolved?
Methodological Answer:
- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility Correction: Account for solubility differences by normalizing activity to measured DMSO solubility .
- Structural Confirmation: Re-analyze NMR/X-ray data to rule out isomerism or impurities .
What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to targets like kynurenine 3-monooxygenase. Key interactions include π-π stacking with the thiazole ring and hydrogen bonding to the carboxamide .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent binding poses .
How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C for thiazole derivatives) .
What methodologies assess potential toxicity in early-stage development?
Methodological Answer:
- Ames Test: Screen for mutagenicity using Salmonella strains .
- Cytotoxicity Assays: Measure IC50 in human hepatocyte lines (e.g., HepG2) to predict hepatic toxicity .
How can solubility challenges be addressed during formulation?
Methodological Answer:
- Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for transient solubility .
What mechanistic studies elucidate selective inhibition properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
